molecular formula C7H14N2O2 B103559 N-Methyl-N-nitrosohexanamide CAS No. 16395-82-7

N-Methyl-N-nitrosohexanamide

Cat. No. B103559
CAS RN: 16395-82-7
M. Wt: 158.2 g/mol
InChI Key: JFUKYNVHEOUCOI-UHFFFAOYSA-N
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Description

N-Methyl-N-nitrosohexanamide (MNHA) is a synthetic compound that has been extensively studied for its various applications in scientific research. It is a nitrosamine derivative that is widely used in the laboratory for its unique properties, including its ability to induce cancer in animal models.

Mechanism Of Action

The mechanism of action of N-Methyl-N-nitrosohexanamide involves the formation of DNA adducts, which can lead to mutations and ultimately cancer. N-Methyl-N-nitrosohexanamide is metabolized in the liver to form reactive intermediates, which can react with DNA to form adducts. These adducts can interfere with DNA replication and repair, leading to mutations and cancer.

Biochemical And Physiological Effects

N-Methyl-N-nitrosohexanamide has been shown to have a variety of biochemical and physiological effects, including inducing oxidative stress, inflammation, and DNA damage. N-Methyl-N-nitrosohexanamide can also affect various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cancer.

Advantages And Limitations For Lab Experiments

One advantage of using N-Methyl-N-nitrosohexanamide in lab experiments is its ability to induce cancer in animal models, which can be used to study the mechanisms of carcinogenesis and the effects of anti-cancer agents. However, N-Methyl-N-nitrosohexanamide has limitations, including its toxicity and the fact that it is a potent carcinogen, which can make it difficult to work with in the laboratory.

Future Directions

There are several future directions for research involving N-Methyl-N-nitrosohexanamide, including studying its effects on different types of cancer, developing new anti-cancer agents that can target N-Methyl-N-nitrosohexanamide-induced DNA adducts, and exploring the use of N-Methyl-N-nitrosohexanamide as a diagnostic tool for cancer. Additionally, further research is needed to better understand the mechanisms of action of N-Methyl-N-nitrosohexanamide and its effects on various signaling pathways.
Conclusion:
In conclusion, N-Methyl-N-nitrosohexanamide is a synthetic compound that has many applications in scientific research. It is a potent carcinogen that is commonly used to induce cancer in animal models, and it has been shown to have a variety of biochemical and physiological effects. While N-Methyl-N-nitrosohexanamide has advantages for lab experiments, it also has limitations due to its toxicity and carcinogenicity. There are many future directions for research involving N-Methyl-N-nitrosohexanamide, and further studies are needed to fully understand its mechanisms of action and potential applications in cancer research.

Synthesis Methods

N-Methyl-N-nitrosohexanamide can be synthesized through the reaction of hexanoyl chloride and nitrosomethylurea in the presence of a base. The resulting compound is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-Methyl-N-nitrosohexanamide is commonly used in scientific research to induce cancer in animal models. It has been shown to be a potent carcinogen, particularly in the liver and lungs. N-Methyl-N-nitrosohexanamide is also used to study the mechanisms of carcinogenesis and the effects of various anti-cancer agents.

properties

CAS RN

16395-82-7

Product Name

N-Methyl-N-nitrosohexanamide

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

N-methyl-N-nitrosohexanamide

InChI

InChI=1S/C7H14N2O2/c1-3-4-5-6-7(10)9(2)8-11/h3-6H2,1-2H3

InChI Key

JFUKYNVHEOUCOI-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N(C)N=O

Canonical SMILES

CCCCCC(=O)N(C)N=O

Other CAS RN

16395-82-7

synonyms

N-Methyl-N-nitrosohexanamide

Origin of Product

United States

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